molecular formula C17H19ClN4O3S B6521326 N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide CAS No. 946332-25-8

N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide

Cat. No.: B6521326
CAS No.: 946332-25-8
M. Wt: 394.9 g/mol
InChI Key: BUNSERVVMGXULN-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-chlorophenyl group, a thieno[3,4-c]pyrazol core, and an ethanediamide moiety, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core, chlorination of the phenyl group, and subsequent coupling with the ethanediamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction parameters to achieve cost-effectiveness and scalability. This includes using continuous flow reactors for better control of reaction kinetics and employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide undergoes various chemical reactions, such as:

  • Oxidation: Potential oxidation reactions may target the thieno[3,4-c]pyrazol core or the methoxypropan group.

  • Reduction: The compound may be reduced at the chlorophenyl group or the thieno[3,4-c]pyrazol ring.

  • Substitution: Possible substitution reactions include nucleophilic or electrophilic substitution at the chlorophenyl group.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, pressures, and catalysts to optimize product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the thieno[3,4-c]pyrazol core may yield sulfoxide or sulfone derivatives, while substitution at the chlorophenyl group can lead to various substituted phenyl derivatives.

Scientific Research Applications

N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide has diverse applications across multiple scientific domains, including:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological molecules and pathways.

  • Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Employed in the development of new materials with specific properties, such as conducting polymers or advanced catalysts.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide involves its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. For instance, it could bind to enzyme active sites, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can be compared to similar compounds like:

  • N'-[2-(4-bromophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide: Differing mainly by the substitution of bromine for chlorine.

  • N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-ethoxypropan-2-yl)ethanediamide: Varying by the presence of an ethoxy group instead of a methoxy group.

The unique aspects of this compound may include its specific pharmacological properties, reactivity, and applications in various fields, setting it apart from its analogs.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-10(7-25-2)19-16(23)17(24)20-15-13-8-26-9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNSERVVMGXULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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